molecular formula C11H15Cl B15262186 1-(3-Chloro-2-methylpropyl)-4-methylbenzene

1-(3-Chloro-2-methylpropyl)-4-methylbenzene

Cat. No.: B15262186
M. Wt: 182.69 g/mol
InChI Key: AJJNGNBHTCPYPC-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylpropyl)-4-methylbenzene is an organic compound with the molecular formula C11H15Cl and a molecular weight of 182.69 g/mol . It is identified by the CAS Registry Number 1341427-31-3 . The compound features a benzene ring substituted with a methyl group and a 3-chloro-2-methylpropyl chain, a structure often utilized in organic synthesis and chemical research. This chlorinated aromatic derivative serves as a valuable synthetic intermediate or building block in research applications, particularly in the development of more complex molecular architectures. It is available for research and development purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(3-chloro-2-methylpropyl)-4-methylbenzene

InChI

InChI=1S/C11H15Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3

InChI Key

AJJNGNBHTCPYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylpropyl)-4-methyl-benzene typically involves the alkylation of 4-methylbenzene (also known as toluene) with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the Lewis acid activates the alkyl halide, facilitating its attack on the aromatic ring of toluene.

Industrial Production Methods

In an industrial setting, the production of 1-(3-chloro-2-methylpropyl)-4-methyl-benzene follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor equipped with efficient mixing and temperature control systems. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylpropyl)-4-methyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction Reactions: The compound can undergo reduction reactions where the chlorine atom is replaced by hydrogen, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or ethanol.

    Oxidation: KMnO4 or H2CrO4 in acidic or basic aqueous solutions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 1-(2-methylpropyl)-4-methyl-benzene derivatives.

    Oxidation: Formation of 4-methylbenzoic acid.

    Reduction: Formation of 1-(2-methylpropyl)-4-methyl-benzene.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-4-methyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylpropyl)-4-methyl-benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds or non-covalent interactions with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Reactivity Comparisons

  • Chlorinated vs. Fluorinated Analogues :
    The replacement of chlorine with fluorine in 1-(2-fluoropropyl)-4-methylbenzene (F9) reduces steric bulk and alters electronic properties. Fluorine’s strong electron-withdrawing effect enhances stability in photoredox reactions compared to chlorine, as evidenced by distinct ¹H NMR shifts (e.g., fluorine-induced deshielding at δ 4.6–5.0 ppm) .

  • Methoxy-Substituted Derivatives: 1-(3-Chloro-1-methoxypropyl)-4-methoxybenzene exhibits higher polarity due to methoxy groups, increasing solubility in polar solvents (e.g., methanol). This contrasts with the hydrophobic nature of 1-(3-Chloro-2-methylpropyl)-4-methylbenzene, which favors nonpolar media like xylene .
  • Agrochemical Analogues :
    Chloropropylate shares a chloro-substituted benzene core but incorporates an ester group, enabling hydrolysis-driven bioactivity. Its planar structure facilitates binding to insect acetylcholinesterase, unlike the branched alkyl chain of this compound, which prioritizes membrane penetration in fungicides .

Industrial and Pharmacological Relevance

  • Pharmaceutical Intermediates : The piperazine derivative 1-(3-chloropropyl)-4-methylpiperazine shares a chloropropyl chain but targets central nervous system drugs due to its basic nitrogen atoms, unlike the antifungal focus of this compound .
  • Agrochemical Efficiency : Fenpropidin, derived from this compound, inhibits fungal sterol biosynthesis, whereas chloropropylate acts via neurotoxicity in mites, reflecting divergent mechanisms despite structural similarities .

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